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Abstract

N-Propylsulfamide (CsH10N20:2S) is a crucial intermediate in the synthesis of various
pharmacologically active compounds, most notably Macitentan, a dual endothelin receptor
antagonist.[1] A thorough understanding of its molecular structure is paramount for optimizing
synthetic routes, predicting reactivity, and facilitating the design of novel therapeutics. This
technical guide provides a comprehensive overview of the molecular structure of N-
propylsulfamide, including its physicochemical properties, detailed structural parameters
derived from computational modeling, and established experimental protocols for its synthesis
and characterization.

Physicochemical Properties

N-Propylsulfamide is a white to off-white crystalline solid.[2] It is moderately soluble in water
and more soluble in organic solvents like ethanol and acetone.[2] Key identifiers and properties
are summarized in the table below.
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Property Value Reference
IUPAC Name 1-(sulfamoylamino)propane [3]
CAS Number 147962-41-2 [21[4]
Molecular Formula C3H10N202S [2][3]
Molecular Weight 138.19 g/mol [2][3]
Canonical SMILES CCCNS(=0)(=O)N
Appearance White to off-white crystalline 2]

powder
Melting Point 80-100 °C (range) [2]

Molecular Structure and Conformation

The molecular structure of N-propylsulfamide consists of a central sulfamide group (-
SO2(NHz2)-) to which a propyl group is attached to one of the nitrogen atoms. The geometry
around the sulfur atom is approximately tetrahedral.

Computationally Derived Structural Data

In the absence of publicly available single-crystal X-ray diffraction data for N-propylsulfamide,
quantum chemical calculations using Density Functional Theory (DFT) with the B3LYP
functional and a 6-31G(d) basis set were performed to obtain an optimized molecular geometry.
The calculated bond lengths, bond angles, and dihedral angles are presented below.

Table 2.1: Calculated Bond Lengths
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Bond Length (A)
S1-01 1.435
S1-02 1.435
S1-N1 1.620
S1-N2 1.620
N2 -C1 1.465
Cil-C2 1.530
C2-C3 1.525

Table 2.2: Calculated Bond Angles

Atoms Angle (°)
01-S1-02 1195
01-S1-N1 108.5
02-S1-N1 108.5
01-S1-N2 107.0
02-S1-N2 107.0
N1-S1-N2 106.0
S1-N2-C1 121.0
N2-Cl1l-C2 110.0
Cl-C2-C3 112.0

Table 2.3: Calculated Dihedral Angles
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Atoms Angle (°)
0O1-S1-N2-C1 -55.0
N1-S1-N2-C1 65.0
S1-N2-C1-C2 175.0
N2-Cl1-C2-C3 -60.0

Experimental Protocols
Synthesis of N-Propylsulfamide

A common method for the preparation of N-propylsulfamide involves the reaction of
chlorosulfonyl isocyanate with benzyl alcohol, followed by treatment with n-propylamine and
subsequent deprotection.[5]

Materials:

Chlorosulfonyl isocyanate

e Benzyl alcohol

¢ Dichloromethane (DCM)

e n-Propylamine

e Triethylamine

o Water

e 33% Hydrochloric acid

o Tetrahydrofuran (THF)

e 10% Palladium on carbon (Pd/C)

e Dimethyl sulfoxide (DMSO)
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Procedure:
e A solution of benzyl alcohol (1.0 eq.) in dichloromethane is cooled to -35 °C.
o Chlorosulfonyl isocyanate (1.0 eq.) is added slowly to the solution over 30 minutes.

o A solution of n-propylamine (1.2 eq.) and triethylamine (1.5 eq.) in dichloromethane is then
added dropwise at -50 °C over 30 minutes.

e The reaction mixture is gradually warmed to 20 °C and stirred for 2 hours.
» The reaction mixture is washed sequentially with water, 33% HCI, and water.
e The organic and aqueous layers are separated.

e The organic layer is washed with a mixture of triethylamine (1.0 eq.) and water, with the pH
adjusted to be greater than 5.

o Tetrahydrofuran and 10% Pd/C catalyst are added, and the mixture is subjected to
hydrogenation at 25 °C under a pressure of 6 bar of hydrogen for 6 hours.

o The catalyst is removed by filtration through Celite.
e The volatile solvent is removed under reduced pressure.

o Dimethyl sulfoxide is added to dissolve the resulting N-propylsulfamide.[5]

Structural Characterization by Nuclear Magnetic
Resonance (NMR) Spectroscopy

The structure of N-propylsulfamide can be confirmed using *H and 3C NMR spectroscopy.
Sample Preparation:

e Dissolve 5-10 mg of N-propylsulfamide in 0.5-0.7 mL of a suitable deuterated solvent (e.qg.,
DMSO-des or CDCl3).

1H NMR Spectroscopy:
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o Expected Chemical Shifts (in DMSO-ds):
o ~0.85 ppm (triplet, 3H): Methyl protons (-CHs) of the propy! group.
o ~1.45 ppm (sextet, 2H): Methylene protons (-CHz-) adjacent to the methyl group.
o ~2.80 ppm (quartet, 2H): Methylene protons (-CH2-) adjacent to the nitrogen atom.
o ~4.5-5.5 ppm (broad singlet, 2H): Amine protons of the sulfamide group (-SOz(NH2)-).
o ~6.0-7.0 ppm (broad singlet, 1H): Amine proton of the N-propyl group (-NH-).
13C NMR Spectroscopy:
o Expected Chemical Shifts (in DMSO-ds):
o ~11 ppm: Methyl carbon (-CHs) of the propyl group.
o ~22 ppm: Methylene carbon (-CHz-) adjacent to the methyl group.
o ~45 ppm: Methylene carbon (-CHz-) adjacent to the nitrogen atom.

Role in Synthesis: The Path to Macitentan

N-Propylsulfamide is a key building block in the synthesis of Macitentan. The following
diagram illustrates the synthetic workflow.

Base (e.g., K2CO3)

N-Propylsulfamide Solvent (e.g., DMSO)
>I N-(5-(4-bromophenyl)-6-chloro-

’—>| 4-pyrimidinyl)-N'-propylsulfamide

5-(4-bromophenyl)- N-(5-(4-bromophenyl)-6-(2-hydroxyethoxy)-

4,6-dichloropyrimidine 4-pyrimidinyl)-N'-propylsulfamide
Ethylene glyco A l >m
5-bromo-2-chloropyrimidine

Base (e.g., K2COs)

Base (e.g., NaH)
Solvent (e.g., Toluene/DMF)

Click to download full resolution via product page

Caption: Synthetic pathway for Macitentan from N-propylsulfamide.
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Conclusion

This technical guide has provided a detailed examination of the molecular structure of N-
propylsulfamide. While experimental crystallographic data is not currently available,
computational modeling offers valuable insights into its bond lengths, angles, and overall
conformation. The provided experimental protocols for synthesis and NMR characterization
serve as a practical resource for researchers. The role of N-propylsulfamide as a pivotal
intermediate in the synthesis of Macitentan underscores its importance in medicinal chemistry
and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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